Bazzanene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

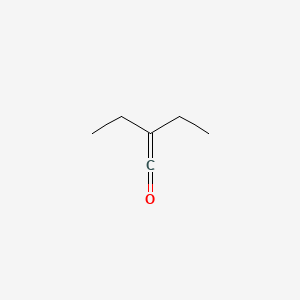

Bazzanene is a sesquiterpene hydrocarbon with a unique carbon skeleton. It was first isolated from the essential oil of the liverwort Bazzania pompeana . The structure of this compound is identified as 2,6,6-trimethyl-8-methylene bicyclo[5.3.1]undec-2-ene . This compound is notable for its novel carbon framework, which distinguishes it from other sesquiterpenes.

Preparation Methods

Bazzanene can be isolated from the essential oil of Bazzania pompeana through a series of chromatographic techniques. The essential oil is subjected to gas and thin-layer chromatography, followed by fractional distillation and successive elution chromatography using silica gel impregnated with silver nitrate . This method allows for the isolation of this compound in a pure state.

Chemical Reactions Analysis

Bazzanene undergoes several types of chemical reactions, including oxidation and hydrogenation. When oxidized with sodium dichromate in acetic acid, this compound produces an α,β-unsaturated ketone . Catalytic hydrogenation of this compound over the Adams catalyst in acetic acid results in the formation of a saturated tetrahydro compound . Additionally, heating this compound with palladium-charcoal in a sealed tube yields cuparene .

Scientific Research Applications

Bazzanene has been studied for its potential applications in various scientific fields. In chemistry, it serves as a model compound for studying the reactivity and transformations of sesquiterpenes. In biology, this compound’s unique structure makes it a subject of interest for understanding the biosynthesis of sesquiterpenes in liverworts In industry, this compound could be explored for its potential use in the synthesis of novel materials or as a precursor for other valuable chemicals .

Mechanism of Action

The mechanism of action of bazzanene involves its reactivity with various reagents to form different products. For instance, the oxidation of this compound with sodium dichromate leads to the formation of an α,β-unsaturated ketone, which can undergo further chemical transformations . The molecular targets and pathways involved in these reactions are primarily dictated by the functional groups present in the this compound molecule, such as the exo-methylene and geminal dimethyl groups .

Comparison with Similar Compounds

Bazzanene is unique due to its bicyclic structure, which sets it apart from other sesquiterpenes. Similar compounds include himachalane and chamigrane, both of which share some structural features with this compound but differ in their overall carbon skeletons . Another related compound is cuparene, which can be derived from this compound through hydrogenation . The distinct carbon framework of this compound makes it an interesting subject for comparative studies with other sesquiterpenes.

Properties

CAS No. |

24493-43-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15-/m0/s1 |

InChI Key |

YFLSTROSSKYYNK-GJZGRUSLSA-N |

Isomeric SMILES |

CC1=CC[C@](CC1)(C)[C@]2(CCCC2=C)C |

Canonical SMILES |

CC1=CCC(CC1)(C)C2(CCCC2=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)

![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)

![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)

![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)